1-Bromo-1,2-dimethylsiletane

Description

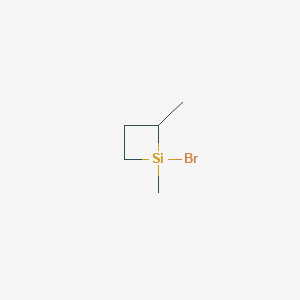

1-Bromo-1,2-dimethylsiletane is a silicon-containing heterocyclic compound featuring a four-membered siletane ring (a silacyclobutane) substituted with a bromine atom and two methyl groups. This structure introduces significant ring strain, which influences its reactivity and stability. The bromine substituent likely enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, though its smaller ring size may lead to distinct kinetic and thermodynamic properties compared to larger silicon rings.

Properties

CAS No. |

58368-57-3 |

|---|---|

Molecular Formula |

C5H11BrSi |

Molecular Weight |

179.13 g/mol |

IUPAC Name |

1-bromo-1,2-dimethylsiletane |

InChI |

InChI=1S/C5H11BrSi/c1-5-3-4-7(5,2)6/h5H,3-4H2,1-2H3 |

InChI Key |

VMMHEGRMCHWADZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC[Si]1(C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1,2-dimethylsiletane can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylsiletane with bromine under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1,2-dimethylsiletane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

Elimination Reactions: Strong bases like sodium hydride or potassium hydroxide are used, often in aprotic solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed, usually in aqueous or mixed solvent systems.

Major Products Formed

Substitution Reactions: Products include various substituted siletanes depending on the nucleophile used.

Elimination Reactions: Alkenes are the primary products.

Oxidation Reactions: Silanols and siloxanes are formed.

Scientific Research Applications

1-Bromo-1,2-dimethylsiletane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: The compound is studied for its potential use in modifying biomolecules for enhanced stability and functionality.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.

Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-1,2-dimethylsiletane exerts its effects involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the silicon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom, resulting in the formation of a double bond. The silicon atom’s ability to form stable bonds with various elements makes this compound versatile in chemical synthesis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-Bromo-1,2-dimethylsiletane (inferred properties) with structurally related brominated cyclic compounds from the evidence:

Inferred from silacyclopentane analog ; *Directly mentioned in .

Key Observations:

- Ring Strain : The four-membered siletane ring has higher strain than the five-membered silacyclopentane, likely increasing its reactivity in ring-opening reactions.

- Substituent Effects : Bromine in this compound may promote electrophilic behavior, similar to brominated cyclopropanes (e.g., 1-Bromo-1,2-dichlorocyclopropane), which undergo nucleophilic substitutions .

- Molecular Weight : The siletane derivative has a lower molecular weight compared to brominated fused-ring systems like 1-Bromo-1,2,3,4-tetrahydronaphthalene (211.10 g/mol) .

Reactivity and Stability

- Silicon vs. Carbon Rings : Silicon heterocycles generally exhibit lower thermal stability than carbon analogs due to weaker Si–C bonds. For example, silacyclopentanes are less stable than cyclopentanes, and this trend would extend to siletanes .

- Halogen Reactivity : Bromine in silicon rings may undergo substitution more readily than in carbon frameworks. highlights α-halogenation methods for aromatic acetyl derivatives, suggesting analogous pathways for silicon systems .

- Comparison with Ferrocene Derivatives: Brominated phosphinoferrocenes (e.g., 1-Bromo-1'-(di-tert-butylphosphino)ferrocene) show stability in organometallic catalysis, but their electronic properties differ significantly from silicon heterocycles due to the iron center .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.